2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
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Overview
Description
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often utilized in glycotherapeutic applications, drug delivery systems, and as a solubility and protein enhancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-galactopyranoside with azidoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azidoethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Click Chemistry Reactions: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, leading to the formation of triazoles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Copper(I) catalysts are often used in click chemistry reactions to facilitate the formation of triazoles.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Glycosides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the development of glycan-based probes.
Medicine: Utilized in the design of drug delivery systems and glycotherapeutics for targeted therapy.
Industry: Applied in the production of biocompatible materials and as a solubility enhancer in pharmaceutical formulations
Mechanism of Action
The mechanism of action of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, forming stable triazole linkages. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 2-Azidoethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside
- 2-Azidoethyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside
- 2-Azidoethyl beta-glucopyranoside
Uniqueness
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside is unique due to its specific structural features, including the presence of both azido and acetamido groups. These functional groups confer high reactivity and versatility, making it particularly useful in click chemistry and glycotherapeutic applications. Its ability to form stable triazole linkages distinguishes it from other similar compounds .
Biological Activity
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside (AEAG) is an alkylated glycoside that has garnered attention for its significant biological activity and applications in various scientific fields, particularly in biochemistry, medicinal chemistry, and drug delivery systems. The compound's structure, which includes both azido and acetamido functional groups, allows it to participate in click chemistry reactions, making it a versatile building block for synthesizing complex molecules.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅N₃O₅
- CAS Number : 142072-15-9
- Molecular Weight : 301.27 g/mol
The presence of the azido group facilitates its reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc), which are pivotal in synthetic organic chemistry.
The biological activity of AEAG is primarily attributed to its ability to form stable triazole linkages through click chemistry. This reaction is crucial for developing glycoconjugates and glycoproteins, which play significant roles in cellular interactions and signaling pathways. The compound has been shown to interact with various biological targets, including:
- Peptidoglycan Recognition Protein 3 (PGRP3) : AEAG has been identified as a target for PGRP3, which is involved in immune response mechanisms.
- Asialoglycoprotein Receptor (ASGP-R) : This receptor mediates the uptake of glycoproteins with terminal galactose or N-acetylgalactosamine, making AEAG a potential candidate for targeted drug delivery to liver cells.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of galactosides, including AEAG analogs, exhibit antimicrobial properties against various pathogens. Notably:
- Broad-Spectrum Activity : Compounds synthesized from AEAG showed potent antibacterial activity against five human pathogenic bacteria and two phyto-fungi.
- Molecular Docking Studies : In silico analyses indicated that AEAG analogs could inhibit the dengue virus NS2B/NS3 protease, suggesting potential antiviral applications.
Applications in Drug Delivery
AEAG's unique structural features make it suitable for use in drug delivery systems:
- Glycotherapeutics : The compound can be utilized to enhance the solubility and bioavailability of therapeutic agents.
- Biocompatible Materials : AEAG is being explored for its potential in creating materials that are compatible with biological systems.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Azidoethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside | Acetylation at multiple hydroxyl groups | Enhanced solubility and bioactivity |
2-Azidoethyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside | Alpha anomeric configuration | Differences in receptor binding affinity |
2-Azidoethyl beta-glucopyranoside | Lacks acetamido group | Limited biological applications compared to AEAG |
Study on Antimicrobial Activity (2023)
A recent investigation into the antimicrobial properties of AEAG derivatives revealed that specific acyl substitutions significantly enhanced their efficacy against bacterial strains. Compounds exhibiting broad-spectrum activity were identified through a combination of spectroscopic methods and molecular dynamics simulations, confirming stable binding interactions with target proteins.
Targeting Liver Cells via ASGP-R
Research focusing on the ASGP-R highlighted AEAG's potential as a selective vector for drug delivery to hepatocytes. The study demonstrated that galactosyl-terminated macromolecules could effectively target liver cells, improving therapeutic outcomes while minimizing systemic side effects.
Properties
IUPAC Name |
N-[2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJPCIPZHPDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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